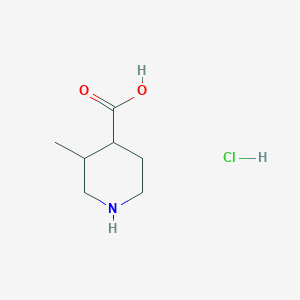

3-Methylpiperidine-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRKXMIEHXHLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038992-98-1 | |

| Record name | 3-methylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry. As a conformationally constrained analog of neurotransmitters and a versatile chiral building block, its chemical properties, particularly its stereochemistry, are of paramount importance for its application in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stereochemical considerations, synthesis, and characterization of this compound. Drawing upon established synthetic methodologies for related structures and detailed spectroscopic analysis of close analogs, this document serves as a technical resource for researchers leveraging this scaffold in drug discovery and development.

Introduction: The Significance of the 3,4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When substituted at the 3 and 4 positions, as in 3-Methylpiperidine-4-carboxylic acid, the resulting cis and trans diastereomers offer distinct spatial arrangements of functional groups. This stereochemical diversity is a powerful tool for optimizing ligand-receptor binding, ADME properties, and overall pharmacological profiles.

Analogs of 3-Methylpiperidine-4-carboxylic acid, such as nipecotic and isonipecotic acids, are well-known for their activity as GABA reuptake inhibitors, highlighting the potential for this structural motif to modulate CNS targets[1][2]. The strategic placement of a methyl group introduces a chiral center and can influence the conformational preference of the piperidine ring, further refining its utility as a scaffold in the development of novel therapeutics for neurological disorders, pain management, and other indications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is critical to note that due to the presence of two stereocenters at the C3 and C4 positions, this compound exists as diastereomers (cis and trans), each as a pair of enantiomers. The relative stereochemistry significantly influences the physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| CAS Number | 1038992-98-1 (mixture of isomers) | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and methanol (predicted) | General knowledge |

Structural Information:

-

IUPAC Name: this compound

-

Synonyms: 3-methyl-4-carboxypiperidine hydrochloride, 3-methylnipecotic acid hydrochloride (for the 3-carboxy isomer, used here loosely)[3]

-

Stereochemistry: Exists as cis (3R,4S) and (3S,4R) and trans (3R,4R) and (3S,4S) isomers. The commercially available product is often a mixture of diastereomers, sometimes specified as rel-(3R,4R) for the racemic trans isomer[3].

Logical Flow of Stereoisomerism:

Caption: Diastereomeric and enantiomeric relationships of 3-Methylpiperidine-4-carboxylic acid.

Synthesis and Stereochemical Control

Proposed Synthetic Pathway: Hydrogenation of 3-Methylpyridine-4-carboxylic Acid

The most direct approach involves the reduction of 3-methylpyridine-4-carboxylic acid (or its ester). Catalytic hydrogenation of substituted pyridines is a standard method for producing piperidines. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.

Caption: Proposed workflow for the synthesis and separation of cis/trans isomers.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from methodologies used for the synthesis of similarly substituted pipecolinate derivatives[4].

Step 1: Hydrogenation of Methyl 3-Methylpyridine-4-carboxylate

-

To a solution of methyl 3-methylpyridine-4-carboxylate (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue will contain a mixture of the cis and trans isomers of methyl 3-methylpiperidine-4-carboxylate. The cis isomer is often the major product under these conditions[4].

Step 2: Separation of Diastereomers

-

The crude ester mixture can be separated using flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating cis and trans diastereomers of substituted piperidines.

-

Collect and combine fractions corresponding to each isomer, as determined by TLC analysis.

Step 3: Hydrolysis to the Hydrochloride Salt

-

Dissolve the isolated cis or trans methyl ester in 6M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Remove the solvent under reduced pressure to yield the desired cis- or trans-3-Methylpiperidine-4-carboxylic acid hydrochloride as a solid. The product can be further purified by recrystallization (e.g., from methanol/ether).

Spectroscopic Characterization

While full experimental spectra for this compound are not available in the public domain, an accurate interpretation can be constructed from the data of its immediate precursor, methyl 3-methylpiperidine-4-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for distinguishing between the cis and trans isomers. The key diagnostic signals are the chemical shifts and coupling constants of the protons at C3 and C4.

Predicted ¹H NMR Data (based on methyl ester analog)[5][6]:

-

¹H NMR (400 MHz, D₂O):

-

Shared Features: Signals for the piperidine ring protons will appear between δ 2.5 and 3.5 ppm. The methyl group at C3 will be a doublet around δ 0.9-1.1 ppm.

-

Distinguishing Features (cis vs. trans): The relative stereochemistry affects the conformation of the piperidine ring and thus the chemical shifts and coupling constants of the C3 and C4 protons. In the cis isomer, one of the substituents is likely to be axial, leading to more complex splitting patterns and potentially more shielded (upfield) signals for axial protons compared to their equatorial counterparts in the trans isomer.

-

Predicted ¹³C NMR Data:

-

¹³C NMR (101 MHz, D₂O):

-

Carboxyl Carbon: A signal around δ 175-180 ppm.

-

Piperidine Ring Carbons: Signals in the range of δ 25-55 ppm.

-

Methyl Carbon: A signal around δ 15-20 ppm.

-

The precise chemical shifts of the C3 and C4 carbons will differ between the cis and trans isomers due to steric effects.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

N-H Stretch (Ammonium Salt): Broad absorptions in the 2400-2800 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry in positive mode, the expected [M+H]⁺ ion for the free base would be at m/z 144.10.

Reactivity and Stability

-

Stability: this compound is expected to be a stable, crystalline solid under standard laboratory conditions. As a hydrochloride salt, it is less susceptible to decarboxylation than the free amino acid might be under harsh thermal conditions.

-

Reactivity: The primary sites of reactivity are the secondary amine and the carboxylic acid functional groups.

-

N-Alkylation/Acylation: The piperidine nitrogen can be functionalized via reductive amination, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides, typically after neutralization to the free base.

-

Esterification/Amide Coupling: The carboxylic acid group can be converted to esters (e.g., using Fischer esterification or diazomethane) or coupled with amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU).

-

Applications in Drug Discovery and Development

The 3-methylpiperidine-4-carboxylic acid scaffold is a valuable building block for creating libraries of compounds for screening and for targeted synthesis in lead optimization campaigns.

-

GABA Reuptake Inhibitors: As a structural analog of nipecotic acid, derivatives of this compound are prime candidates for the development of novel GABA transporter (GAT) inhibitors. The stereochemistry at the C3 and C4 positions is critical for achieving potency and selectivity for different GAT subtypes[1][2].

-

Constrained Scaffolds for CNS Targets: The rigidified piperidine ring system is used to mimic bioactive conformations of more flexible molecules. By locking key pharmacophoric elements into a defined spatial arrangement, it's possible to enhance binding affinity and selectivity for a variety of CNS receptors and enzymes.

-

Precursors for Opioid Analogs: The 4-anilinopiperidine structure is a core element of potent opioid analgesics. The 3-methyl-4-carboxy-piperidine scaffold can serve as a precursor to novel opioid receptor modulators with potentially improved side-effect profiles.

Safety and Handling

Based on safety data for related piperidine derivatives, this compound should be handled with appropriate precautions.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Conclusion

This compound represents a strategically important building block for modern medicinal chemistry. Its value lies in the combination of the privileged piperidine scaffold with the stereochemical complexity introduced by the 3,4-disubstitution pattern. While a complete experimental dataset for this specific compound is not yet consolidated in the literature, a comprehensive understanding of its properties and behavior can be achieved through the analysis of closely related analogs and the application of established synthetic principles. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically deploy this versatile scaffold in the pursuit of novel therapeutic agents.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

-

Rekka, E. A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

-

Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules (Basel, Switzerland), 27(20), 6984. [Link]

-

Miyaji, K., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 31(4), 852-856. [Link]

-

ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

-

Simokaitiene, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]

-

ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. Retrieved from [Link]

-

CP Lab Safety. (n.d.). TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL, 95% Purity, C14H21ClN2O2, 100 mg. Retrieved from [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 3-methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). Retrieved from [Link]

-

Brown, A. D., et al. (2012). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 10(42), 8432-8442. [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. Retrieved from [Link]

Sources

- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CIS-METHYL 3-METHYLPIPERIDINE-4-CARBOXYLATE HCL(133567-10-9) 1H NMR [m.chemicalbook.com]

3-Methylpiperidine-4-carboxylic acid hydrochloride CAS number

An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 1038992-98-1)

Core Identification and Introduction

This compound, identified by the CAS Number 1038992-98-1 , is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors.[1][2] As a substituted piperidine derivative, it serves as a valuable and versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are actively explored for developing novel therapeutics, particularly those targeting the central nervous system.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's structural and physicochemical properties, a validated synthesis approach, analytical characterization protocols, and critical safety information. The methodologies described are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation, database searching, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1038992-98-1 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-methyl-4-carboxy piperidine hydrochloride, rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride | [1] |

| InChI Key | IFRKXMIEHXHLNL-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 143.094628657 Da (Free Base) | [5] |

| Predicted XlogP | -2.0 (Free Base) | [5][6] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Purification

While multiple synthetic routes to substituted piperidines exist, a common and reliable strategy involves the modification and subsequent deprotection of a commercially available, protected precursor. The use of a tert-butoxycarbonyl (Boc) protecting group is standard practice; it effectively shields the piperidine nitrogen, preventing its participation in unwanted side reactions and allowing for selective chemistry on other parts of the molecule.[4]

The following protocol describes a logical and field-proven approach for the final deprotection step to yield the target hydrochloride salt, based on established methods for similar structures.[7]

Proposed Synthetic Pathway: N-Boc Deprotection

The synthesis concludes with the acid-catalyzed removal of the N-Boc group from a suitable precursor, such as N-Boc-3-methylpiperidine-4-carboxylic acid. This single step simultaneously deprotects the nitrogen and forms the desired hydrochloride salt.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from its N-Boc protected precursor.

Materials:

-

N-Boc-3-methylpiperidine-4-carboxylic acid

-

4 M Hydrochloric acid solution in ethyl acetate or dioxane

-

Dichloromethane (DCM)

-

Diethyl ether or Hexanes (for purification)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolution: To a solution of N-Boc-3-methylpiperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM, ~10 volumes), add a solution of 4 M HCl in ethyl acetate (3-4 equivalents).[7]

-

Reaction: Stir the reaction mixture at room temperature for 1.5 to 3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation: Upon completion, remove the solvent by concentration under reduced pressure using a rotary evaporator. This will typically afford the crude product as a solid or viscous oil.[7]

-

Purification: To purify the product, triturate the crude solid with diethyl ether or a mixture of ether/hexanes. This process washes away non-polar impurities, leaving the polar hydrochloride salt behind.

-

Drying: Filter the resulting white solid, wash with a small amount of cold ether, and dry under vacuum to yield the final this compound.

Causality: The choice of a strong acid like HCl is essential for the efficient cleavage of the acid-labile Boc group. Using a pre-made solution of HCl in an organic solvent like ethyl acetate ensures a homogenous reaction environment and simplifies the workup, as the excess acid and solvent can be easily removed by evaporation.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure and purity of the final compound. This self-validating system ensures that the material meets the standards required for subsequent research and development.

Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons (likely a doublet in the aliphatic region, ~0.8-1.2 ppm), and the methine protons adjacent to the methyl and carboxyl groups. The protons adjacent to the nitrogen will appear further downfield. In D₂O, the acidic proton of the carboxylic acid and the N-H protons may exchange and not be visible.

-

¹³C NMR: The carbon spectrum will confirm the presence of the seven unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aliphatic carbons of the piperidine ring, and the methyl carbon.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should target the mass of the free base (C₇H₁₃NO₂).

Table 2: Predicted Mass Spectrometry Data for the Free Base [6]

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 144.10192 |

| [M+Na]⁺ | 166.08386 |

| [M-H]⁻ | 142.08736 |

The primary ion to monitor for in positive ion mode is the [M+H]⁺ peak at approximately m/z 144.10.

High-Performance Liquid Chromatography (HPLC)

Purity is best assessed by reverse-phase HPLC. A standard method can be adapted from protocols used for similar piperidine derivatives.[8]

Protocol: Purity Assessment by RP-HPLC

-

Column: C18, 5 µm particle size (e.g., 250 x 4.6 mm).[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 5% B, ramping to 95% B over 8-10 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 210 nm (for end absorption, as the molecule lacks a strong chromophore).

-

Analysis: The purity is calculated based on the area percentage of the main peak.

Applications in Research and Drug Development

This compound is a crucial intermediate for constructing more complex molecules.[7] Its utility stems from the presence of two key functional groups: a secondary amine (as its hydrochloride salt) and a carboxylic acid.

-

Scaffold for Lead Generation: The piperidine ring can be further functionalized at the nitrogen atom, while the carboxylic acid can be converted into amides, esters, or other groups. This allows for the rapid generation of a library of compounds for screening in drug discovery campaigns.

-

CNS Drug Discovery: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier. As such, this compound is a valuable starting material for synthesizing novel monoamine neurotransmitter re-uptake inhibitors, which are used to treat depression and other neurological disorders.[3]

-

Constrained Amino Acid Mimic: The structure can be viewed as a conformationally restricted analog of an amino acid, a strategy often used in medicinal chemistry to improve binding affinity and metabolic stability of peptide-based drugs.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. Safety data for the specific compound is limited, but guidelines can be established based on closely related analogs like 3-methylpiperidine-3-carboxylic acid hydrochloride.[9]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[9][10] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[9]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

-

In all cases of exposure, consult a physician.[9]

-

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighting may produce hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen chloride gas.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

-

Capot Chemical. MSDS of 3-methylpiperidine-3-carboxylic acid hydrochloride. [Link]

-

PubChemLite. This compound (C7H13NO2). [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-Methyl-4-piperidinecarboxylic acid. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

- Google Patents. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

3-Methylpiperidine-4-carboxylic acid hydrochloride molecular structure

An In-Depth Technical Guide to 3-Methylpiperidine-4-carboxylic acid hydrochloride: Structure, Synthesis, and Application

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable fragment for designing molecules that interact with biological targets. Within this class, this compound represents a synthetically useful building block, embodying the characteristics of a constrained, non-proteinogenic amino acid analogue.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecular structure, stereochemical considerations, potential synthetic strategies, and analytical characterization of this compound. Furthermore, it explores its relevance and potential applications in the broader context of pharmaceutical research, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to its application. This section dissects its key structural features, stereochemistry, and core physicochemical attributes.

Core Structure and Nomenclature

The molecule's systematic IUPAC name is 3-methylpiperidine-4-carboxylic acid.[1] As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming an ammonium chloride salt. This salt form generally enhances the compound's crystallinity and solubility in aqueous media.

Key identifiers for this compound are:

-

Synonyms: 3-methyl-4-carboxy piperidine hydrochloride, rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride, 3-Methyl-4-piperidinecarboxylic acid.[2]

Stereochemistry: The Critical cis Configuration

The substitution at positions 3 (methyl) and 4 (carboxylic acid) creates two stereocenters. Consequently, the molecule can exist as different stereoisomers. The synonym rel-(3R,4R)-3-Methylpiperidine-4-carboxylic acid hydrochloride is particularly informative, indicating that the compound is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.[2] In this configuration, the methyl and carboxylic acid groups are on the same side of the piperidine ring, a relative orientation referred to as cis.

The choice between cis and trans isomers is a critical design element in drug discovery, as the spatial orientation of these functional groups dictates how the molecule can interact with the binding pocket of a target protein. The constrained nature of the cis isomer presents a distinct conformational profile compared to its trans counterpart.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |

| InChIKey | IFRKXMIEHXHLNL-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 179.07131 Da | PubChem |

| Physical State | Solid (Typical for hydrochloride salts) | General Knowledge |

| Purity | Typically available at ≥97% | [2] |

Synthesis and Purification

While specific, detailed preparations for this compound are not extensively published in peer-reviewed journals, a robust synthetic strategy can be devised based on well-established transformations in heterocyclic chemistry. The synthesis of piperidine derivatives often involves either the construction of the ring itself or the modification of a pre-existing piperidine core.

Retrosynthetic Strategy and Rationale

A common and effective approach involves the use of a protected piperidine precursor. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The final deprotection step simultaneously unveils the secondary amine and facilitates its protonation to yield the desired hydrochloride salt.

Caption: Retrosynthetic analysis workflow.

Exemplary Synthetic Protocol

The following protocol is a generalized procedure based on standard organic chemistry transformations for related molecules.[5]

Step 1: Synthesis of cis-1-Boc-3-methylpiperidine-4-carboxylic acid This key intermediate can be synthesized through various multi-step routes, often starting from pyridine-based precursors or through diastereoselective reactions on a piperidone core. For the purpose of this guide, we assume this starting material, cis-1-N-Boc-3-methyl-isonipecotic acid, is available.[6][7]

Step 2: Acidic Deprotection to form this compound This step is a standard procedure for removing a Boc protecting group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-1-Boc-3-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Acid Addition: To this solution, add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or EtOAc, 3-5 eq). The use of a pre-made solution of HCl in an organic solvent is crucial to avoid the introduction of excess water.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If not, the solvent is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities and then collected by vacuum filtration.

-

Drying: The isolated white solid is dried under vacuum to yield the final product, this compound.

Causality: The strong acidic conditions protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene, carbon dioxide, and the free secondary amine. The amine is immediately protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.

Purification

The primary method for purifying the final hydrochloride salt is recrystallization . A suitable solvent system (e.g., ethanol/ether, methanol/DCM) is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. The purity of the final product should be confirmed analytically.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for verifying the identity, structure, and purity of a compound intended for research or development. A combination of spectroscopic and chromatographic techniques is employed.

Caption: Standard analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be the most informative. Key expected signals include:

-

A broad singlet for the carboxylic acid proton (-COOH).

-

A broad singlet for the two ammonium protons (-NH₂⁺), which may exchange with solvent protons.

-

A complex series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.

-

A doublet corresponding to the methyl group (-CH₃) protons, coupled to the adjacent proton at C3.

-

-

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. Expected signals include:

-

A signal in the 170-180 ppm range for the carboxylic acid carbonyl carbon.

-

Multiple signals in the 20-60 ppm range for the piperidine ring carbons.

-

A signal in the 10-20 ppm range for the methyl carbon.

-

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the expected mass to be observed would be for the free base (the protonated molecule, [M+H]⁺). For C₇H₁₃NO₂, the expected m/z would be approximately 144.10, corresponding to the loss of HCl.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups.

-

~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of a carboxylic acid.

-

~2200-2800 cm⁻¹: Broad bands corresponding to the N-H stretch of the secondary ammonium salt.

-

~1700-1730 cm⁻¹: A strong absorption from the C=O stretch of the carboxylic acid.

-

~2850-2960 cm⁻¹: C-H stretching vibrations from the aliphatic ring and methyl group.

Applications in Research and Drug Development

Substituted piperidine carboxylic acids are valuable building blocks in medicinal chemistry programs.[9]

-

Scaffold for Drug Discovery: This molecule can be used as a starting point for library synthesis. The secondary amine allows for N-alkylation or N-acylation, while the carboxylic acid can be converted to amides, esters, or other functional groups, enabling the exploration of chemical space around the rigid piperidine core.[10]

-

Constrained Amino Acid Mimic: Its structure mimics that of an amino acid but with a conformationally restricted backbone. This property is highly desirable for designing peptides or small molecules that target specific protein conformations.

-

Neurotransmitter Re-uptake Inhibitors: The parent structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known GABA re-uptake inhibitor.[9] Derivatives like this one could be explored for similar activity or for modulating other monoamine neurotransmitter transporters.[11]

-

Enzyme Inhibitors: The piperidine scaffold is present in inhibitors of a wide range of enzymes. For instance, derivatives have been studied as inhibitors of MenA, an enzyme from Mycobacterium tuberculosis, highlighting its potential in developing novel antibacterial agents.[12]

Safety, Handling, and Storage

| Hazard Aspect | Recommendation and Rationale |

| Hazard Identification | Assumed to be a skin, eye, and respiratory irritant based on analogues.[14] The acidic nature of the hydrochloride salt can cause irritation upon contact. |

| Personal Protective Equipment (PPE) | Wear standard laboratory PPE: safety glasses, a lab coat, and chemical-resistant gloves.[13] |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust. |

| First Aid | In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Storage under an inert atmosphere is recommended to prevent moisture absorption. |

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and chemical research. Its rigid, stereochemically defined structure makes it an attractive scaffold for creating novel molecules with tailored biological activities. A comprehensive understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel chemical matter in drug discovery continues, such versatile and synthetically accessible scaffolds will remain indispensable tools for the modern scientist.

References

-

Chemsrc. Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Capot Chemical. MSDS of 3-methylpiperidine-3-carboxylic acid hydrochloride. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. 3-Methyl-4-piperidinecarboxylic acid. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents.

-

Pharmaffiliates. Isonipecotic Acid Methyl Ester-13C3 Hydrochloride. [Link]

-

King Scientific. CIS-1-N-BOC-3-METHYL-ISONIPECOTICACID. [Link]

- Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

Sources

- 1. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H14ClNO2 | CID 69169077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 6. CIS-1-N-BOC-3-METHYL-ISONIPECOTICACID | 1207267-93-3 [chemicalbook.com]

- 7. CIS-1-N-BOC-3-METHYL-ISONIPECOTICACID | 1207267-93-3 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 11. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. capotchem.com [capotchem.com]

- 14. tcichemicals.com [tcichemicals.com]

3-Methylpiperidine-4-carboxylic acid hydrochloride stereoisomers

An In-Depth Technical Guide to the Stereoisomers of 3-Methylpiperidine-4-carboxylic acid Hydrochloride

Abstract

The control of stereochemistry is a cornerstone of modern pharmaceutical development. Molecules with multiple chiral centers, such as 3-methylpiperidine-4-carboxylic acid, present both a challenge and an opportunity for the medicinal chemist. The spatial arrangement of substituents can dramatically influence a compound's pharmacological profile, with different stereoisomers often exhibiting unique activities, potencies, and metabolic fates. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a heterocyclic scaffold of significant interest. We will delve into the fundamental principles of its stereoisomerism, explore robust strategies for stereoselective synthesis and resolution, detail state-of-the-art analytical techniques for their separation and characterization, and discuss the pharmacological implications of stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of this important molecular structure.

The Stereochemical Landscape of 3-Methylpiperidine-4-carboxylic acid

3-Methylpiperidine-4-carboxylic acid is a substituted piperidine, a saturated heterocyclic amine that is a common motif in many biologically active compounds.[1][2][3] The structure possesses two adjacent stereogenic centers at positions 3 (bearing the methyl group) and 4 (bearing the carboxylic acid group).

The presence of two chiral centers means that a total of four distinct stereoisomers exist. These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other.

-

Cis Isomers: The methyl and carboxylic acid groups are on the same side of the piperidine ring's plane. This pair consists of the (3S, 4R) and (3R, 4S) enantiomers.

-

Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring's plane. This pair consists of the (3S, 4S) and (3R, 4R) enantiomers.[4]

The hydrochloride salt form is typically used to enhance the compound's aqueous solubility and improve its stability and handling characteristics as a crystalline solid.

The critical importance of isolating these individual stereoisomers cannot be overstated. In drug development, it is common for the desired biological activity to reside in only one stereoisomer, while others may be inactive, less potent, or even contribute to off-target effects or toxicity.[5][6] Therefore, the ability to synthesize and analyze each isomer in its pure form is paramount.

Caption: Relationships between the four stereoisomers of 3-methylpiperidine-4-carboxylic acid.

Strategies for Stereoselective Synthesis and Resolution

Achieving stereochemical purity requires a deliberate and well-designed synthetic strategy. The choice of method depends on factors such as scale, available starting materials, and the desired level of enantiomeric excess (ee).

Classical Resolution via Diastereomeric Salt Formation

This remains one of the most robust and scalable methods for separating enantiomers of chiral acids or bases. The underlying principle is the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][8]

Expert Insight: The success of classical resolution is highly empirical and depends critically on the choice of both the resolving agent and the solvent system. For a carboxylic acid like our target molecule, chiral amines are used. For a basic precursor like 3-methylpiperidine, chiral acids such as tartaric acid or mandelic acid derivatives are highly effective.[6][7][9] Extensive screening is often necessary to identify conditions that yield well-formed crystals of one diastereomer while leaving the other dissolved in the mother liquor.

Caption: Workflow for classical resolution by diastereomeric salt formation.

Protocol 2.1: Example of Classical Resolution

-

Salt Formation: Dissolve one equivalent of the racemic cis-3-methylpiperidine-4-carboxylic acid in a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

-

Add Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-tartaric acid) in the same hot solvent. Add this solution slowly to the racemic acid solution. Causality: Using only 0.5 equivalents ensures that only one enantiomer can fully crystallize as a salt, maximizing the yield and purity of the first crop.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The process can take several hours to days. Seeding with a previously obtained crystal can be beneficial.

-

Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

-

Liberation: Dissolve the collected salt in water and acidify with a strong acid (e.g., HCl) to a low pH. This protonates the carboxylic acid and liberates the chiral resolving agent into the aqueous phase.

-

Extraction: Extract the desired enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate).

-

Purity Check: Dry and concentrate the organic extract. Crucially, analyze the enantiomeric excess (ee) of the product using a validated chiral HPLC method (see Section 3.1).

-

Second Enantiomer: The mother liquor from step 4 is now enriched in the other diastereomeric salt. This can be treated similarly to isolate the other enantiomer.

Analytical Characterization of Stereoisomers

Unambiguous identification and quantification of each stereoisomer are crucial for both process control during synthesis and for final product characterization. A multi-pronged analytical approach is typically required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers. The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expert Insight: For piperidine derivatives, polysaccharide-based CSPs are exceptionally effective.[7][10] Columns like Chiralpak® IA or Chiralcel® OD-H often provide excellent separation. The basic nature of the piperidine nitrogen can cause peak tailing due to interaction with residual silanol groups on the silica support. This is effectively mitigated by adding a small amount (typically 0.1%) of a basic modifier, such as diethylamine (DEA), to the mobile phase.[7] This ensures sharp, symmetrical peaks, which are essential for accurate quantification.

Table 1: Example Protocol for Chiral HPLC Separation

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP with proven selectivity for similar compounds.[7][10] |

| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Normal phase separation. Isopropanol acts as the polar modifier. DEA is critical for good peak shape.[7] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Temperature control is vital for reproducible retention times.[10] |

| Detection | UV at 210 nm (if underivatized) | Carboxylic acids have a weak chromophore. Derivatization may be needed for higher sensitivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). Diastereomers are distinct compounds and will have different NMR spectra.

-

Chemical Shifts: The spatial orientation of the methyl and carboxyl groups in cis and trans isomers results in different local electronic environments, leading to distinct chemical shifts for the ring protons, especially H3 and H4.

-

Coupling Constants (³J): The coupling constant between the protons at C3 and C4 (³J_H3,H4_) is particularly informative. Based on the Karplus relationship, the dihedral angle between these protons differs significantly in the chair conformations of the cis and trans isomers, resulting in different coupling constants. Generally, a larger coupling constant is expected for a trans-diaxial relationship.[11]

Table 2: Characteristic ¹H NMR Features for Distinguishing Cis and Trans Isomers

| Isomer (Relative Stereochemistry) | Expected ³J_H3,H4_ (Hz) | Rationale |

| Trans | Larger (e.g., 8-12 Hz) | Protons at C3 and C4 can adopt a diaxial orientation in a stable chair conformation, leading to a large coupling constant. |

| Cis | Smaller (e.g., 2-5 Hz) | Protons at C3 and C4 will have an axial-equatorial or diequatorial relationship, resulting in a smaller coupling constant. |

Note: To distinguish enantiomers by NMR, a chiral environment must be created, for instance, by using a chiral solvating agent that forms transient diastereomeric complexes.

X-ray Crystallography

For a crystalline solid, single-crystal X-ray crystallography is the ultimate method for determining the absolute stereochemistry (e.g., distinguishing (3R, 4R) from (3S, 4S)).[6] This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. The primary challenge is often the ability to grow a single crystal of sufficient quality for analysis.

Caption: A typical analytical workflow for comprehensive stereochemical characterization.

Conclusion and Future Outlook

The stereoisomers of this compound represent a microcosm of the challenges faced in modern pharmaceutical chemistry. Mastery of this system requires a synergistic application of stereoselective synthesis, classical resolution techniques, and advanced analytical characterization. As drug development continues to demand compounds with higher specificity and improved safety profiles, the ability to isolate and study individual stereoisomers is no longer a niche specialty but a fundamental requirement. The principles and protocols outlined in this guide provide a solid foundation for researchers working with this valuable scaffold, enabling the rational design and development of next-generation therapeutics.

References

- Štefane, B., & Kočevar, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

Miyake, N., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung. [Link]

-

Rydzik, A. M., et al. (2018). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

-

Štefane, B., & Kočevar, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

Ornstein, P. L., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. [Link]

-

PubChem. (3S,4S)-3-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methyl-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

- Lundbeck, H. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

- BASF. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine.

- Cadila Healthcare Limited. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- Hoechst Marion Roussel. (1978). Separation of enantiomers of chiral carboxylic acids.

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. (3S,4S)-3-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 40478950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US4337352A - Separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 9. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis/trans 3-Methylpiperidine-4-carboxylic acid hydrochloride

<

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its presence in numerous pharmaceuticals.[1][2] The introduction of substituents, such as a methyl and a carboxylic acid group, creates stereoisomers with distinct three-dimensional arrangements that can profoundly influence their biological activity. This guide provides a comprehensive technical overview of the synthesis, stereochemical control, analytical characterization, and pharmacological significance of the cis and trans isomers of 3-Methylpiperidine-4-carboxylic acid hydrochloride. We will delve into the causal relationships behind synthetic strategies and the critical importance of stereoisomer differentiation in the context of drug discovery and development.

Introduction: The Significance of Stereoisomerism in Substituted Piperidines

The piperidine ring is a privileged scaffold in drug design, offering a three-dimensional structure that can be finely tuned to interact with biological targets.[1][3] Its saturated nature allows for specific spatial arrangements of substituents, leading to stereoisomers with potentially divergent pharmacological profiles. The seemingly subtle difference between the cis and trans configurations of 3-Methylpiperidine-4-carboxylic acid can lead to significant variations in binding affinity, efficacy, and pharmacokinetic properties.[3] The carboxylic acid moiety, a common pharmacophore, introduces a key interaction point with biological receptors, and its spatial relationship with the adjacent methyl group dictates the overall shape and polarity of the molecule.[4] Understanding and controlling the stereochemistry of this compound is therefore paramount for researchers in medicinal chemistry and drug development.

Stereoselective Synthesis Strategies

The synthesis of 3-Methylpiperidine-4-carboxylic acid isomers with high stereoselectivity is a critical challenge. The choice of synthetic route directly impacts the isomeric purity of the final product.

Synthesis of cis-3-Methylpiperidine-4-carboxylic acid Derivatives

A common strategy for achieving the cis configuration involves the catalytic hydrogenation of a substituted pyridine precursor. The catalyst surface guides the addition of hydrogen from the less hindered face of the molecule, leading to the desired stereochemistry.[5]

Experimental Protocol: Catalytic Hydrogenation for cis-Isomer

-

Precursor Synthesis: Start with a suitably substituted pyridine, such as a 3-methyl-4-cyanopyridine or a 3-methylpyridine-4-carboxylic acid ester.

-

Hydrogenation: Dissolve the pyridine precursor in a suitable solvent like methanol or acetic acid.[5][6] Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[5][7]

-

Reaction Conditions: Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi) and heat to approximately 50°C.[7] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Protection: After filtration of the catalyst, the resulting piperidine nitrogen is often protected, for instance, with a Boc group (di-tert-butyl dicarbonate), to facilitate purification and prevent side reactions.[8][9]

-

Hydrolysis and Salt Formation: The ester or nitrile group is then hydrolyzed to the carboxylic acid, typically under acidic or basic conditions. Finally, treatment with hydrochloric acid yields the desired cis-3-Methylpiperidine-4-carboxylic acid hydrochloride.[10]

The diastereoselectivity of this reduction is often high, yielding predominantly the cis isomer.[5] This is because the pyridine ring adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the same face.

Synthesis of trans-3-Methylpiperidine-4-carboxylic acid Derivatives

The synthesis of the trans isomer often requires a different approach, as direct hydrogenation is less likely to yield this configuration as the major product. One effective method involves the epimerization of the more readily accessible cis isomer.

Experimental Protocol: Epimerization for trans-Isomer

-

Starting Material: Begin with the N-protected cis-3-Methylpiperidine-4-carboxylic acid ester.

-

Base-Mediated Epimerization: Treat the cis-isomer with a strong base, such as sodium methoxide in methanol. This deprotonates the carbon at the 4-position, forming an enolate intermediate.

-

Thermodynamic Control: The subsequent reprotonation of the enolate can occur from either face. Under thermodynamic control, the bulkier ester group will preferentially adopt the equatorial position to minimize steric strain, leading to the formation of the more stable trans isomer.[5]

-

Purification and Deprotection: The resulting mixture of cis and trans isomers is then separated by column chromatography. Subsequent hydrolysis of the ester and removal of the N-protecting group, followed by treatment with HCl, affords the trans-3-Methylpiperidine-4-carboxylic acid hydrochloride.

Another approach for obtaining the trans isomer involves multi-step sequences that build the piperidine ring with the desired stereochemistry from acyclic precursors.[7]

Analytical Characterization and Isomer Differentiation

The unambiguous identification and differentiation of the cis and trans isomers are crucial for quality control and for understanding their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants (J-values) between the protons at the 3 and 4 positions of the piperidine ring are diagnostic.

-

For the cis-isomer: The proton at C4 is typically axial when the carboxylic acid group is equatorial. The coupling between the axial proton at C4 and the axial proton at C3 will be large (typically > 8 Hz).

-

For the trans-isomer: The proton at C4 is typically equatorial when the carboxylic acid group is equatorial. The coupling between the equatorial proton at C4 and the axial proton at C3 will be small (typically < 5 Hz).

The chemical shifts of the methyl group and the ring protons can also provide valuable structural information.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the relative stereochemistry of the substituents.[12][13] By determining the precise three-dimensional arrangement of the atoms in the crystal lattice, the cis or trans configuration can be unequivocally assigned. This technique is invaluable for validating the stereochemical outcome of a synthetic route.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the isomeric purity of a sample.[14] By developing appropriate chromatographic methods, the cis and trans isomers can be separated and quantified, allowing for the assessment of the diastereoselectivity of a reaction. Fractional crystallization can also be employed to separate isomers based on their differential solubility.[14][15]

Pharmacological Significance and Applications

The stereochemistry of 3-Methylpiperidine-4-carboxylic acid and its derivatives is a critical determinant of their biological activity. The distinct spatial arrangement of the methyl and carboxylic acid groups in the cis and trans isomers leads to different interactions with target proteins.[3]

Substituted piperidines are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and as ligands for receptors in the central nervous system.[16][17] For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known as GABA uptake inhibitors.[18] The introduction of a methyl group at the 3-position and shifting the carboxylic acid to the 4-position creates novel chemical space for exploring new pharmacological targets.

The specific biological activities of the cis and trans isomers of this compound are not extensively detailed in publicly available literature, highlighting an area for further research. However, the principles of stereopharmacology strongly suggest that each isomer will have a unique biological profile. The development of stereoselective syntheses and robust analytical methods, as described in this guide, is the foundational work required to unlock the therapeutic potential of these specific isomers.

Data Presentation

Table 1: Comparison of Spectroscopic and Chromatographic Properties

| Property | cis-3-Methylpiperidine-4-carboxylic acid | trans-3-Methylpiperidine-4-carboxylic acid |

| ¹H NMR (typical J₃,₄) | Large coupling constant (axial-axial) | Small coupling constant (axial-equatorial) |

| ¹³C NMR Chemical Shifts | Distinct chemical shifts for ring carbons and substituents | Distinct chemical shifts for ring carbons and substituents |

| HPLC Retention Time | Typically different under chiral or specific achiral conditions | Typically different under chiral or specific achiral conditions |

| GC Retention Time | Typically different for derivatized compounds | Typically different for derivatized compounds |

Visualizations

Synthetic Pathways

Caption: Synthetic routes to cis and trans isomers.

Stereochemical Relationship

Caption: Stereochemical relationship between isomers.

Conclusion

The synthesis and characterization of the cis and trans isomers of this compound exemplify the critical role of stereochemistry in medicinal chemistry. The ability to selectively synthesize and analytically differentiate these diastereomers is fundamental to any drug discovery program that utilizes this scaffold. This guide has provided a detailed overview of the key synthetic strategies, analytical techniques, and the underlying scientific principles that govern the properties of these important molecules. Further investigation into the specific biological activities of each isomer is warranted and holds the potential to uncover novel therapeutic agents.

References

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). PubMed.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021). Life Chemicals.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- US3880925A - Separation and purification of cis and trans isomers - Google Patents.

- 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook. ChemicalBook.

- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Semantic Scholar.

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate.

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Organic Syntheses.

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.

- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central.

- Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. MDPI.

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. MDPI. ze2PctQEiZ-5K2Ka-PnFR5A=)

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 16. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ajchem-a.com [ajchem-a.com]

- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylpiperidine-4-carboxylic acid hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profiling of 3-Methylpiperidine-4-carboxylic acid hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Compounds containing the piperidine scaffold are ubiquitous in modern medicine, yet their physicochemical properties, including solubility, can present significant challenges.[3][4][5] This technical guide provides a comprehensive framework for characterizing the solubility of this compound, a representative piperidine derivative. While specific experimental solubility data for this compound is not publicly available, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the foundational concepts of solubility, details robust experimental protocols for its determination, and explains the underlying scientific principles that govern the choice of methodology.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to establish an equilibrium, is a fundamental physicochemical property that dictates a drug's journey through the body.[6][7] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability and potentially compromising therapeutic efficacy.[1]

This compound incorporates several structural features of interest: a saturated heterocyclic piperidine ring, a carboxylic acid group, and a hydrochloride salt form.[8][9][10] The piperidine ring is a common motif in pharmaceuticals, but its substituted forms can be lipophilic, negatively impacting aqueous solubility.[3][4] Salt formation, in this case with hydrochloric acid, is a widely used strategy to enhance the solubility of basic compounds.[11] However, the interplay between the compound's intrinsic properties and external factors like pH and ionic strength must be thoroughly understood. This guide provides the necessary theoretical and practical foundation to perform this characterization.

Physicochemical Profile and Expected Behavior

A preliminary analysis of the molecule's structure provides insight into its likely solubility characteristics.

| Property | Value / Information | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [8][9] |

| Molecular Weight | 179.64 g/mol | [8] |

| Structure | A piperidine ring substituted with a methyl group and a carboxylic acid group, supplied as a hydrochloride salt. | [9][10] |

| Expected Ionization | As a hydrochloride salt of a secondary amine (the piperidine nitrogen) and containing a carboxylic acid, the compound is amphoteric. The piperidine nitrogen will be protonated at low to neutral pH, while the carboxylic acid will be deprotonated at neutral to high pH. | |

| Expected pH-Solubility | The solubility is expected to be highly pH-dependent.[12][13] As a hydrochloride salt, it is likely to exhibit higher solubility in acidic to neutral pH ranges where the amine remains protonated. The common ion effect from high concentrations of chloride ions could potentially suppress solubility.[14] |

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[15][16]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the concentration of the solute in a saturated solution that is in equilibrium with the solid (undissolved) phase under specific conditions (e.g., solvent, temperature, pH).[6] This measurement is crucial for lead optimization and formulation development, as it defines the absolute upper limit of concentration.[1] The most common method for its determination is the shake-flask method.[15]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when a solution (typically a DMSO stock) is rapidly diluted into an aqueous buffer.[17][18] This value is often higher than the thermodynamic solubility because it reflects a supersaturated state. Kinetic solubility assays are high-throughput and are used extensively in early drug discovery to quickly flag compounds with potential solubility liabilities.[17]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method to determine the equilibrium solubility of this compound.[15] The objective is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved compound.

Rationale for Experimental Design

-

Buffer Selection: Phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.[15] Additional buffers (e.g., citrate for acidic pH, glycine for basic pH) should be used to build a complete pH-solubility profile.

-

Equilibration Time: An incubation time of 24 hours is typically sufficient to ensure that equilibrium between the solid and dissolved states is reached.[6][7]

-

Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[19]

-

Quantification: HPLC-UV is a robust and selective method for quantifying the concentration of the dissolved API, capable of separating the main compound from any potential impurities or degradants.[1][19]

Step-by-Step Protocol

-